molecular formula C9H8OS B1280240 5-methylbenzo[b]thiophen-3(2H)-one CAS No. 56639-88-4

5-methylbenzo[b]thiophen-3(2H)-one

Cat. No. B1280240
CAS RN: 56639-88-4
M. Wt: 164.23 g/mol
InChI Key: FDUUXIYDLKFEPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzo[b]thiophene derivatives has been reported, with methods ranging from photodecomposition to more traditional cyclization reactions. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, indicating a multi-step process involving initial reactions with different organic reagents . Another study describes the synthesis of 5-substituted benzo[b]thiophene derivatives from 6,7-dihydrobenzo[b]thiophen-4(5H)-one and its 2-methyl derivative, showcasing a convenient method for preparing these compounds . Additionally, the preparation of 2-arylmethylene-5-methylbenzo[b]thiophen-3(2H)-one derivatives through condensation reactions has been documented .

Molecular Structure Analysis

The molecular structure of 5-methylbenzo[b]thiophen-3(2H)-one derivatives has been elucidated using various spectroscopic techniques. For example, the configurations of 2-arylmethylene-2,3-dihydro-5-methylbenzo[b]thiophen-3-ones were assigned based on nuclear magnetic resonance (NMR) spectroscopy and chemical evidence . The structural confirmation of newly synthesized thiophene derivatives was achieved using infrared (IR) spectroscopy, NMR, mass spectrometry (MS), and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene derivatives has been explored in several studies. Photodecomposition of tetrazolethione derivatives to form carbodiimides was observed, with the reaction proceeding via a biradical intermediate . Bromination and Vilsmeier–Haack formylation reactions of 6,7-dihydrobenzo[b]thiophen-4(5H)-one have been studied, revealing the formation of various bromo-compounds and formyl derivatives . Furthermore, the oxidation of thioaurones to produce 1-oxide or 1,1-dioxide derivatives, as well as spiroepoxide derivatives, has been investigated, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are closely related to their structure and the substituents present on the thiophene ring. The detailed synthesis and pharmacological activities of the synthesized compounds, including their acute toxicity, antiarrhythmic, serotonin antagonist, and antianxiety activities, have been reported, indicating the significance of these properties in their biological activity . The pharmacological potential of various benzo[b]thiophen derivatives has also been explored, with some compounds showing promising results in preliminary studies .

Scientific Research Applications

Bromination Reaction Selectivity

  • 5-Diarylamino-2-methylbenzo[b]thiophene, a derivative, exhibits unique bromination selectivity, which differs from typical benzo[b]thiophene derivatives. This selectivity is attributed to its special electron structure and “non-planar” conjugated model, impacting its use in charge-transporting materials (Wu et al., 2013).

Antidepressant Drug Potential

  • Derivatives of benzo[b]thiophene, such as those combined with phenylpiperazine, have been explored for their dual action at 5-HT1A serotonin receptors and serotonin transporter. This indicates their potential as new classes of antidepressants (Orus et al., 2002).

Synthesis of Methylated Thieno Carbazoles

  • New methylated thieno[2,3-a] and [3,2-b]carbazoles have been synthesized using palladium-catalyzed cross-coupling and intramolecular reductive cyclization, starting from 6-(2′-nitrophenyl)benzo[b]thiophenes. This illustrates the compound's utility in organic synthesis (Ferreira et al., 2001).

Antitumor Evaluation of Thiophene-Based Azo Dyes

  • Thiophene-based azo dyes incorporating pyrazolone moiety have been synthesized and evaluated for their antitumor activity. This highlights the compound's role in medicinal chemistry (Gouda et al., 2016).

Spectroscopic Characterization and DFT Calculations

  • A new Schiff base derivative containing a thiophene ring was prepared and characterized, demonstrating the compound's relevance in spectroscopy and computational chemistry (Ermiş, 2018).

Synthesis of Functionalized Benzo[b]thiophenes as Antitubulin Agents

  • A library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized, exhibiting potential as antitubulin agents and showcasing the compound's utility in drug discovery (Tréguier et al., 2014).

Palladium-Catalyzed C(sp3)-H Arylation

  • A new synthesis route for 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide was developed, illustrating the compound's use in advanced organic synthesis methods (Liu et al., 2019).

Synthesis and Antitumor Evaluation of Heterocyclic Compounds

  • Novel heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and showed significant antitumor activities (Shams et al., 2010).

Antibacterial Activity of Thiophene Derivatives

  • New thiophene derivatives demonstrated notable in vitro antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis, pointing to their potential in antimicrobial research (Tehranchian et al., 2005).

Synthesis and Anti-inflammatory Activity

  • 5-Substituted benzo[b]thiophene derivatives have been synthesized and found to possess potent anti-inflammatory activity, indicating their potential in pharmacology (Radwan et al., 2009).

Future Directions

While specific future directions for 5-methylbenzo[b]thiophen-3(2H)-one are not mentioned in the available literature, its use as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs suggests potential applications in these fields .

properties

IUPAC Name

5-methyl-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUUXIYDLKFEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504757
Record name 5-Methyl-1-benzothiophen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methylbenzo[b]thiophen-3(2H)-one

CAS RN

56639-88-4
Record name 5-Methyl-1-benzothiophen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LSS Réamonn, WI O'Sullivan - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
2-Arylmethylene-5-methylbenzo[b]thiophen-3(2H)-one (thioaurones) were selectively oxidised by electrophilic reagents at the sulphur atom to give the 1-oxide or 1,1-dioxide derivatives…
Number of citations: 5 pubs.rsc.org
RM Acheson, MW Cooper - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
4-Diazoacetylthianthren with perchloric acid in acetonitrile gave 2-oxo-1,2-dihydrothieno[3,2,1 -de]-thianthrenium perchlorate which gave the corresponding enol ether with …
Number of citations: 11 pubs.rsc.org
S Ma, A Yu, L Zhang, X Meng - The Journal of Organic Chemistry, 2018 - ACS Publications
The reaction of thioaurone derivatives with allenoate catalyzed by tris(4-methoxyphenyl)phosphane (P(4-MeOC 6 H 4 ) 3 ) resulted in a domino annulation reaction to produce a …
Number of citations: 26 pubs.acs.org
JX He, ZH Zhang, BS Mu, XY Cui… - The Journal of Organic …, 2021 - ACS Publications
An unprecedented catalyst-free reaction of benzo[b]thiophene-2,3-diones with difluoroenoxysilanes has been developed using either MeOH or H 2 O as the solvent, which constitutes a …
Number of citations: 15 pubs.acs.org
AV El'tsov, MA Mostoslavskii - Organic Photochromes, 1990 - Springer
In this chapter we examine photochromic indigoid dyes of structures I–V and some others. The indigoids include compounds V (X = NH); the thioindigoids, compounds I (X = S). The …
Number of citations: 0 link.springer.com
M Güntner - 2016 - edoc.ub.uni-muenchen.de
Molekulare Motoren und Rezeptoren auf Basis von Hemithioindigo Page 1 Dissertation zur Erlangung des Doktorgrades der Fakultät für Chemie und Pharmazie der Ludwig-…
Number of citations: 4 edoc.ub.uni-muenchen.de

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